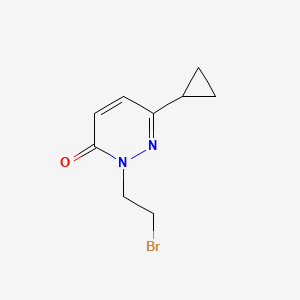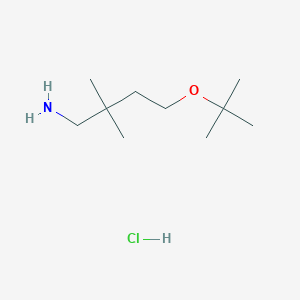![molecular formula C9H13F2N3 B1492343 4-[1-(difluorométhyl)-1H-pyrazol-4-yl]pipéridine CAS No. 2090174-97-1](/img/structure/B1492343.png)
4-[1-(difluorométhyl)-1H-pyrazol-4-yl]pipéridine
Vue d'ensemble
Description
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine is a heterocyclic compound with a unique structure, featuring both pyrazole and piperidine rings
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine is utilized as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Biologically, this compound is studied for its interactions with various biomolecules, providing insights into its potential as a therapeutic agent.
Medicine: In medicine, research focuses on its potential use as a drug candidate for treating various conditions, owing to its unique structure and reactivity.
Industry: Industrially, 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine can be employed in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the piperidine moiety. One common route includes:
Synthesis of 1-(difluoromethyl)-1H-pyrazole: : Starting with a precursor compound, difluoromethyl pyrazole is synthesized using appropriate reagents and catalysts.
Formation of 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine: : The difluoromethyl pyrazole undergoes nucleophilic substitution with a suitable piperidine derivative, under controlled conditions.
Industrial Production Methods: Industrial production of 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine may involve optimized reaction conditions and catalysts to maximize yield and purity. Large-scale production often requires continuous flow reactors and stringent quality control to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various chemical reactions, such as:
Oxidation: : Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can modify the difluoromethyl group to other functional groups.
Substitution: : Nucleophilic substitution can replace the difluoromethyl group with other substituents.
Oxidation: : Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: : Reducing agents such as lithium aluminium hydride or catalytic hydrogenation are frequently used.
Substitution: : Nucleophilic reagents like alkoxides and amines can facilitate substitution reactions.
Major Products Formed:
Mécanisme D'action
Molecular Targets and Pathways: The exact mechanism of action depends on the specific application of the compound. it typically involves:
Binding to specific receptors or enzymes: : This interaction can modulate the activity of these targets, leading to desired biological effects.
Pathway modulation: : The compound may influence cellular pathways by altering signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
4-[1-(trifluoromethyl)-1H-pyrazol-4-yl]piperidine: : Similar in structure but with a trifluoromethyl group.
4-[1-(chloromethyl)-1H-pyrazol-4-yl]piperidine: : Contains a chloromethyl group instead.
4-[1-(bromomethyl)-1H-pyrazol-4-yl]piperidine: : Bromomethyl variant with different reactivity.
This compound holds promise across multiple disciplines due to its versatile reactivity and distinctive structural features. Its ongoing research continues to uncover new applications and deepen our understanding of its potential.
Propriétés
IUPAC Name |
4-[1-(difluoromethyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3/c10-9(11)14-6-8(5-13-14)7-1-3-12-4-2-7/h5-7,9,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQUHXDDHQCIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(N=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1492273.png)


![2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1492276.png)


![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492282.png)
![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492283.png)
